molecular formula C16H20N4O2 B12247536 5-Methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine

5-Methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12247536
M. Wt: 300.36 g/mol
InChI Key: ZVTGYGYZEDNMCV-UHFFFAOYSA-N
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Description

5-Methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-(4-methoxyphenyl)piperazine with a pyrimidine derivative under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent, where the reaction is carried out at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methoxy groups contribute to its distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4O2/c1-21-14-5-3-13(4-6-14)19-7-9-20(10-8-19)16-17-11-15(22-2)12-18-16/h3-6,11-12H,7-10H2,1-2H3

InChI Key

ZVTGYGYZEDNMCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)OC

Origin of Product

United States

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